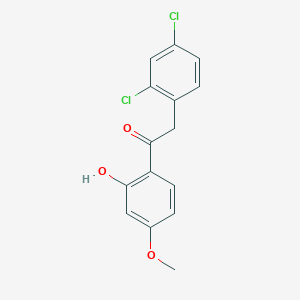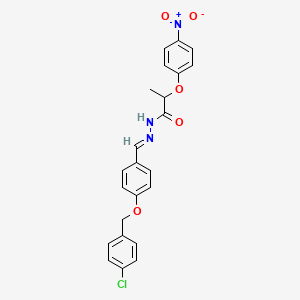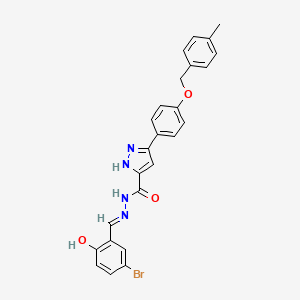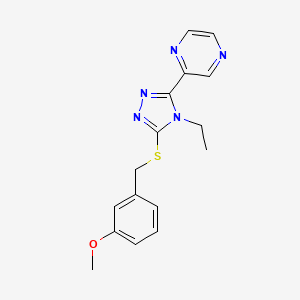
N'-(9-Anthrylmethylene)-2-((4-chlorobenzyl)oxy)benzohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N’-(9-Anthrylmethylene)-2-((4-chlorobenzyl)oxy)benzohydrazide is a complex organic compound known for its unique structural properties It is characterized by the presence of an anthrylmethylene group, a chlorobenzyl group, and a benzohydrazide moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N’-(9-Anthrylmethylene)-2-((4-chlorobenzyl)oxy)benzohydrazide typically involves a multi-step process. One common method includes the condensation of 9-anthraldehyde with 2-((4-chlorobenzyl)oxy)benzohydrazide under specific reaction conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, with the addition of a catalyst like acetic acid to facilitate the condensation process.
Industrial Production Methods
Análisis De Reacciones Químicas
Types of Reactions
N’-(9-Anthrylmethylene)-2-((4-chlorobenzyl)oxy)benzohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced hydrazide derivatives.
Substitution: The chlorobenzyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce hydrazide derivatives.
Aplicaciones Científicas De Investigación
N’-(9-Anthrylmethylene)-2-((4-chlorobenzyl)oxy)benzohydrazide has been explored for various scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Studied for its potential therapeutic applications, including drug development.
Industry: Utilized in the development of advanced materials and chemical sensors.
Mecanismo De Acción
The mechanism of action of N’-(9-Anthrylmethylene)-2-((4-chlorobenzyl)oxy)benzohydrazide involves its interaction with specific molecular targets. The anthrylmethylene group can intercalate with DNA, potentially disrupting DNA replication and transcription processes. The chlorobenzyl group may enhance the compound’s binding affinity to certain proteins or enzymes, thereby modulating their activity. The benzohydrazide moiety can participate in hydrogen bonding and other interactions, contributing to the compound’s overall biological effects.
Comparación Con Compuestos Similares
Similar Compounds
- N’-(9-Anthrylmethylene)-4-(4-chlorobenzyl)-1-piperazinamine
- N’-(9-Anthrylmethylene)-2-((4-methylbenzyl)oxy)benzohydrazide
- N’-(9-Anthrylmethylene)-2-((4-fluorobenzyl)oxy)benzohydrazide
Uniqueness
N’-(9-Anthrylmethylene)-2-((4-chlorobenzyl)oxy)benzohydrazide is unique due to the specific combination of its functional groups, which confer distinct chemical and biological properties. The presence of the chlorobenzyl group, in particular, may enhance its reactivity and binding affinity compared to similar compounds with different substituents.
Propiedades
Número CAS |
347858-88-2 |
|---|---|
Fórmula molecular |
C29H21ClN2O2 |
Peso molecular |
464.9 g/mol |
Nombre IUPAC |
N-[(E)-anthracen-9-ylmethylideneamino]-2-[(4-chlorophenyl)methoxy]benzamide |
InChI |
InChI=1S/C29H21ClN2O2/c30-23-15-13-20(14-16-23)19-34-28-12-6-5-11-26(28)29(33)32-31-18-27-24-9-3-1-7-21(24)17-22-8-2-4-10-25(22)27/h1-18H,19H2,(H,32,33)/b31-18+ |
Clave InChI |
WERBUSTUZXTZBQ-FDAWAROLSA-N |
SMILES isomérico |
C1=CC=C2C(=C1)C=C3C=CC=CC3=C2/C=N/NC(=O)C4=CC=CC=C4OCC5=CC=C(C=C5)Cl |
SMILES canónico |
C1=CC=C2C(=C1)C=C3C=CC=CC3=C2C=NNC(=O)C4=CC=CC=C4OCC5=CC=C(C=C5)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[(E)-{2-[(2,4-dichlorophenyl)carbonyl]hydrazinylidene}methyl]phenyl 4-chlorobenzoate](/img/structure/B12030324.png)





![2-{[4-amino-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-chloro-2-methylphenyl)acetamide](/img/structure/B12030370.png)
![3-(2-methoxyphenyl)-N'-[(1E,2E)-3-(2-methoxyphenyl)prop-2-en-1-ylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B12030374.png)


![(5Z)-5-{[3-(4-butoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-2-(1-piperidinyl)-1,3-thiazol-4(5H)-one](/img/structure/B12030387.png)



